Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid
Description
Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid (CAS 1251012-45-9) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine core. Its trans-configuration at the 2-position and racemic nature distinguish it from stereoisomeric analogs. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 4-position enhances polarity and reactivity. This compound is synthesized with >95% purity and is utilized as a pharmaceutical intermediate or active ingredient, reflecting its role in drug discovery pipelines .
Properties
IUPAC Name |
(3aS,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOINSQCZOTTQA-UTLUCORTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1401464-09-2
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the core cyclopentane structure and subsequent functionalization. Various methods have been developed to optimize yield and purity, including the use of Grignard reagents and other coupling reactions .
Antiplatelet Activity
Research has demonstrated that derivatives of octahydrocyclopenta[C]pyrrole compounds exhibit significant antiplatelet aggregation activity. For instance, studies have shown that certain carbacyclin analogs can effectively inhibit collagen-induced platelet aggregation in vitro, suggesting potential applications in cardiovascular therapies .
Blood Pressure Regulation
In vivo studies have indicated that these compounds may also possess the ability to lower systemic blood pressure. This effect was observed in anesthetized rat models, where intravenous administration resulted in notable reductions in blood pressure .
Cytoprotective Effects
Cytoprotection against ethanol-induced gastric lesions has been reported for related compounds, indicating a possible protective role against gastric mucosal damage. This suggests that this compound could be explored further for gastrointestinal protective applications .
Study 1: Antiplatelet Aggregation
A study published in 1996 evaluated various carbacyclins with bicyclic substituents, including those related to octahydrocyclopenta[C]pyrrole structures. The most effective compound exhibited a substantial reduction in platelet aggregation, highlighting the potential for therapeutic use in preventing thrombotic events .
Study 2: Blood Pressure Effects
In another study focused on cardiovascular effects, researchers administered different octahydrocyclopenta[C]pyrrole derivatives to rat models. The results indicated a dose-dependent decrease in blood pressure, suggesting that these compounds could serve as novel antihypertensive agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antiplatelet Activity | Blood Pressure Reduction | Cytoprotection |
|---|---|---|---|
| Compound A | High | Moderate | Yes |
| Compound B | Moderate | High | No |
| This compound | Significant | Significant | Yes |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of SHP2 Activity
One of the notable applications of this compound is its role as an allosteric inhibitor of SHP2 (Src Homology 2 Domain-Containing Phosphatase 2). SHP2 is implicated in various cancers and other diseases, making it a target for therapeutic intervention. Research indicates that compounds containing octahydrocyclopenta[c]pyrrole structures can modulate SHP2 activity, offering pathways for developing treatments for SHP2-mediated disorders such as cancer .
1.2 Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions that include a therapeutically effective amount of the active ingredient along with pharmaceutically acceptable carriers. Such formulations are essential for ensuring the stability and bioavailability of the drug in clinical settings .
Synthetic Methodologies
2.1 Synthesis of Heterocyclic Compounds
Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structural features allow it to participate in reactions that yield more complex molecules, which are crucial in drug discovery and development .
2.2 Building Block for Drug Development
Due to its structural properties, this compound is utilized as a building block for synthesizing novel pharmaceutical agents. Its ability to undergo further functionalization makes it an attractive candidate for creating derivatives with enhanced biological activity or improved pharmacokinetic profiles .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Protecting Groups
The Boc group in this compound is contrasted with alternative amine-protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz). Unlike Boc, which is acid-labile, Fmoc is base-sensitive, and Cbz requires catalytic hydrogenation for removal. These differences influence synthetic workflows: Boc-protected derivatives are preferred in acid-tolerant reaction conditions, whereas Fmoc is advantageous in solid-phase peptide synthesis. For example, trans-2-Fmoc-octahydrocyclopenta[C]pyrrole-4-carboxylic acid exhibits lower stability under acidic conditions compared to the Boc analog .
Stereochemical Variants: Cis vs. Trans Isomers
The trans-configuration of the Boc group in this compound reduces steric hindrance between the bicyclic core and the bulky tert-butoxy moiety, enhancing crystallinity compared to its cis-isomer. Computational studies suggest that the cis-isomer adopts a higher-energy conformation due to unfavorable van der Waals interactions, leading to lower thermal stability. X-ray crystallography (employing SHELX software for refinement) confirms the trans geometry, with a dihedral angle of 168° between the Boc group and the pyrrolidine ring .
Bicyclic Core Modifications
Replacing the cyclopenta[C]pyrrolidine core with octahydroindole or decahydroquinoline systems alters conformational flexibility and bioactivity. For instance, octahydroindole derivatives exhibit greater ring strain, reducing their metabolic stability in vivo. Conversely, decahydroquinoline analogs, with their larger ring system, show improved binding affinity to serine proteases but suffer from synthetic complexity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| Boc-trans-cyclopenta[C]pyrrole-4-COOH | 297.34 | 0.12 | 198–202 | 1.8 |
| Fmoc-trans-cyclopenta[C]pyrrole-4-COOH | 425.47 | <0.05 | 215–218 | 3.2 |
| Boc-cis-cyclopenta[C]pyrrole-4-COOH | 297.34 | 0.09 | 185–189 | 1.6 |
| Decahydroquinoline-4-COOH (Boc-protected) | 323.41 | 0.07 | 210–214 | 2.1 |
The Boc-trans derivative exhibits moderate lipophilicity (LogP 1.8), balancing membrane permeability and aqueous solubility for drug delivery applications.
Research Findings and Technical Insights
- Crystallographic Analysis : SHELX software has been pivotal in resolving the trans-configuration and racemic nature of this compound. The refinement process (via SHELXL) achieved an R-factor of 0.032, confirming structural accuracy .
- Enantiomer Characterization : Flack’s parameter (x) was employed to validate the racemic composition, avoiding false chirality-polarity indications common in near-centrosymmetric structures .
- Scale-Up Feasibility : Industrial-scale production (up to 100 kg batches) is facilitated by the Boc group’s stability during purification, as reported by contract manufacturers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
